

Physical and chemical characteristics of ortho-fluoromandelic acid

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Compound of Interest

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An In-depth Technical Guide to the Physical and Chemical Characteristics of Ortho-Fluoromandelic Acid

Abstract

Ortho-fluoromandelic acid (o-FMA), a halogenated derivative of mandelic acid, serves as a pivotal chiral building block in modern synthetic chemistry. Its strategic importance, particularly in the pharmaceutical sector, is underscored by the unique modulatory effects of the ortho-fluorine substituent on molecular properties. This guide provides a comprehensive technical overview of o-FMA, consolidating critical data on its physicochemical properties, spectroscopic signatures, synthesis, and reactivity. It is designed to be an essential resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental context to facilitate its effective application.

The Strategic Role of Fluorine in Advanced Synthesis

The introduction of fluorine into organic molecules is a cornerstone of contemporary drug design. The fluorine atom's high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond can profoundly influence a compound's metabolic stability, lipophilicity ($\log P$), acidity/basicity (pK_a), and binding interactions with biological targets.^[1] Ortho-fluoromandelic acid encapsulates these benefits, presenting a versatile scaffold that can impart enhanced stability and bioavailability to target compounds.^[1]

It is particularly valuable as an intermediate in the synthesis of pharmaceuticals for treating metabolic disorders and certain cancers.[\[1\]](#)

Physicochemical Characteristics

A foundational understanding of the physicochemical properties of o-FMA is paramount for its handling, reaction design, and application. These properties are intrinsically linked to the interplay between the carboxylic acid, hydroxyl group, and the ortho-fluorinated phenyl ring.

Molecular Structure and Core Identifiers

Ortho-fluoromandelic acid, or 2-(2-fluorophenyl)-2-hydroxyacetic acid, is a chiral molecule containing a stereocenter at the alpha-carbon adjacent to the carboxyl group.[\[2\]](#) This chirality necessitates careful consideration in stereoselective syntheses.

Caption: Structure of ortho-fluoromandelic acid (o-FMA).

Summary of Physical and Chemical Data

The following table summarizes key quantitative data for o-FMA. It is crucial to distinguish between the racemic mixture and individual enantiomers, as properties like melting point can differ.

Property	Value	Notes & Source(s)
Molecular Formula	C ₈ H ₇ FO ₃	[1] [2]
Molecular Weight	170.14 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[1]
CAS Number	389-31-1 (DL-racemate) 32222-48-3 ((R)-enantiomer)	[1] [2] [3] [4]
Melting Point	115 - 119 °C (DL-racemate) 88 - 90 °C ((R)-enantiomer)	The melting point is dependent on the stereoisomeric form. [1] [4]
Boiling Point	72 °C at 0.2 mmHg	This value represents the boiling point under high vacuum; decomposition may occur at atmospheric pressure. [1] A predicted boiling point at standard pressure is 314.8 °C. [4]
Solubility	Soluble in water, alcohols, and ethers.	Exhibits good solubility in polar solvents. [3]
pKa	~3.33 (Predicted)	The electron-withdrawing effect of the ortho-fluorine atom increases the acidity of the carboxylic acid compared to unsubstituted mandelic acid. [3]

Spectroscopic Profile

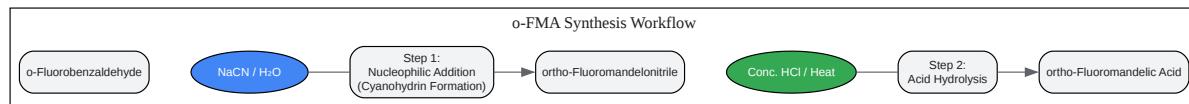
Spectroscopic analysis is indispensable for confirming the identity and purity of o-FMA. The following sections detail the expected spectral features.

- ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a complex multiplet pattern in the aromatic region (approx. 7.0-7.6 ppm) due to proton-proton and proton-fluorine couplings. A key signal is the singlet for the alpha-proton (C_α-H) at approximately 5.2 ppm. The hydroxyl and carboxylic acid protons are typically broad singlets whose chemical shifts are concentration and solvent-dependent.
- ¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals. The carbon atom directly bonded to fluorine (C-F) will exhibit a large coupling constant (¹J_{CF}), a definitive feature for fluorinated aromatics. The carbonyl carbon of the carboxylic acid will appear significantly downfield (>170 ppm).
- IR Spectroscopy: The infrared spectrum provides clear evidence of the principal functional groups. Key absorption bands include a very broad O-H stretch from 3400-2500 cm⁻¹ (encompassing both alcohol and carboxylic acid), a sharp and strong C=O stretch around 1720 cm⁻¹, and a prominent C-F stretch in the 1250-1000 cm⁻¹ region.[2]
- Mass Spectrometry: Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would likely involve the loss of water (H₂O) and the carboxyl group (COOH).

Synthesis and Chemical Reactivity

Established Synthetic Workflow

The most common and reliable synthesis of racemic o-FMA starts from o-fluorobenzaldehyde. The process involves a two-step sequence: formation of a cyanohydrin intermediate followed by acid-catalyzed hydrolysis.[5] This method is analogous to the classical synthesis of mandelic acid.[6][7]



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Caption: Generalized workflow for the synthesis of o-FMA.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for synthesizing racemic o-FMA.

CAUTION: This procedure involves highly toxic sodium cyanide (NaCN) and the potential generation of hydrogen cyanide (HCN) gas. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

- Step 1: Mandelonitrile Synthesis.
 - In a flask equipped with a magnetic stirrer, dissolve o-fluorobenzaldehyde in a suitable water-miscible solvent like ethanol.
 - Separately, prepare an aqueous solution of sodium cyanide.
 - Cool the aldehyde solution in an ice bath to 0-5 °C.
 - Slowly add the sodium cyanide solution to the aldehyde solution with vigorous stirring.
 - After the addition is complete, slowly add hydrochloric acid dropwise. This in-situ generation of HCN drives the formation of the cyanohydrin, ortho-fluoromandelonitrile.[\[7\]](#)
 - Monitor the reaction by TLC until the starting aldehyde is consumed.
- Step 2: Hydrolysis to Carboxylic Acid.
 - Carefully add concentrated hydrochloric acid to the reaction mixture containing the crude mandelonitrile.
 - Heat the mixture to reflux. The nitrile group will undergo hydrolysis to a carboxylic acid. This process can take several hours.
 - Monitor the disappearance of the nitrile intermediate.
- Step 3: Isolation and Purification.

- After cooling, the crude o-FMA may precipitate. If not, extract the product into an organic solvent such as diethyl ether or ethyl acetate.
- Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
- Purify the resulting solid product by recrystallization from a suitable solvent (e.g., a toluene-hexane mixture or water) to yield pure, crystalline ortho-fluoromandelic acid.

Applications in Medicinal Chemistry and Drug Development

Ortho-fluoromandelic acid is a sought-after building block for several reasons:

- Metabolic Blocking: The ortho-fluorine atom can block a potential site of aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 enzymes. This can increase the metabolic stability and half-life of a drug.
- Conformational Control: The fluorine substituent can influence the preferred conformation of the phenyl ring relative to the side chain through steric and electronic effects, which can be critical for optimizing binding to a target protein.
- Chiral Pool Synthesis: As a resolved enantiomer, it provides a direct route to stereochemically pure active pharmaceutical ingredients (APIs), which is often a regulatory requirement. It is used in the manufacture of anti-infective and anti-hypertensive drugs.[3]

Safety, Handling, and Storage

Ortho-fluoromandelic acid requires careful handling due to its hazardous properties.

- Hazards: It is classified as a skin and eye irritant.[2] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
- Handling: Always handle in a well-ventilated area or fume hood.[8] Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[3][9] Avoid creating dust and avoid contact with skin, eyes, and clothing.[8]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Conclusion

Ortho-fluoromandelic acid stands out as a high-value synthetic intermediate. Its unique combination of chirality and fluorine substitution provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. A thorough understanding of its physical, chemical, and safety characteristics, as outlined in this guide, is the first step toward leveraging its full potential in the laboratory and beyond.

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